1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that features a fused pyrazolo-pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with methylhydrazine, followed by subsequent amination . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate to facilitate the cyclization and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Methylamine in dimethylformamide.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding with key amino acids .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Known for its efficacy in certain biological assays.
Uniqueness: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a valuable scaffold for developing targeted cancer therapies .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H4,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQGNGXICAQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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